molecular formula C26H23N3O3 B1177971 LENOGRASTIM CAS No. 135968-09-1

LENOGRASTIM

カタログ番号 B1177971
CAS番号: 135968-09-1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenograstim, also known as G-CSF, is a recombinant glycoprotein that is used in laboratory experiments to induce the production of neutrophils in the bone marrow. It was developed in the early 1990s and is currently used in a variety of applications in biomedical research and clinical practice.

科学的研究の応用

Clinical Efficacy Comparison with Filgrastim

Guidelines for Use to Reduce Chemotherapy-Induced Febrile Neutropenia

The European Organisation for Research and Treatment of Cancer (EORTC) developed guidelines for using granulocyte-colony stimulating factor (G-CSF) like lenograstim to reduce the incidence of chemotherapy-induced febrile neutropenia in adult patients with lymphomas and solid tumors. These guidelines recommend evaluating patient-related risk factors such as age and using prophylactic G-CSF for chemotherapy regimens associated with a high risk (>20%) of febrile neutropenia. This compound, along with filgrastim and pegfilgrastim, is recommended to prevent febrile neutropenia and its complications, where indicated, highlighting its application in supporting patients undergoing chemotherapy (Aapro et al., 2006).

作用機序

Target of Action

Lenograstim is a recombinant human granulocyte-colony stimulating factor (rhG-CSF) that belongs to the cytokine group of biologically active proteins . Its primary target is the granulocyte colony-stimulating factor receptor (G-CSF receptor) found on neutrophils .

Mode of Action

This compound interacts with its target, the G-CSF receptor, to stimulate the production, maturation, and activation of neutrophils . This interaction results in an increase in peripheral neutrophil counts , which are essential for the body’s defense against infections.

Biochemical Pathways

The binding of this compound to the G-CSF receptor triggers a cascade of intracellular signaling pathways that lead to the proliferation and differentiation of neutrophil precursors and the activation of mature neutrophils . These pathways also stimulate the mobilization of hematopoietic stem cells in the bone marrow .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in patients with nonmyeloid malignancies and in healthy volunteers . The mean apparent elimination half-life of this compound following repeat administration is approximately 3.7 hours . This compound demonstrates dose- and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in neutrophil counts and a decrease in the severity of infections in patients with non-myeloid malignancy who have undergone bone marrow transplantation or treatment with established cytotoxic chemotherapy . This compound also mobilizes peripheral blood progenitor cells (PBPCs) to accelerate hematopoietic recovery by infusion of such cells, after myelosuppressive or myeloablative therapy .

Action Environment

Environmental factors such as oxidation, pH, temperature, agitation, and repeated freeze-thaw cycles can influence the stability and efficacy of this compound . This compound has been found to be relatively more stable than Filgrastim (non-glycosylated recombinant human granulocyte colony-stimulating factor) under these stress conditions, which is attributed to the effect of glycosylation .

Safety and Hazards

The safety profile of Lenograstim is similar to that of Filgrastim in chronic neutropenia . The most commonly reported adverse events include bone pain .

将来の方向性

Lenograstim remains an important option for use in chemotherapy-induced neutropenia, acceleration of neutrophil recovery following HSCT, and PBSC mobilization . Whether the use of this compound is cost-effective will largely depend on its impact on patient survival and quality of life . Further pharmacoeconomic studies in these areas are also warranted .

生化学分析

Biochemical Properties

Lenograstim is a glycoprotein that contains approximately 4% O-glycosides, contributing to its stability and resistance to degradation. The carbohydrate chain in this compound helps prevent polymerization due to pH changes and denaturation at elevated temperatures . This compound interacts with the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of neutrophil precursor cells, promoting their proliferation, differentiation, and survival . This interaction is essential for the regulation and enhancement of neutrophil functions.

Cellular Effects

This compound significantly impacts various cell types and cellular processes. It primarily influences neutrophil precursor cells by binding to the G-CSFR, leading to their proliferation and differentiation into mature neutrophils . Additionally, this compound enhances the functions of mature neutrophils, including their ability to combat infections. It also affects cell signaling pathways, gene expression, and cellular metabolism by activating the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the G-CSFR on neutrophil precursor cells. This binding activates the JAK-STAT signaling pathway, leading to the phosphorylation and activation of STAT proteins. These activated STAT proteins translocate to the nucleus, where they promote the transcription of genes involved in cell proliferation, differentiation, and survival . This compound also enhances the expression of anti-apoptotic proteins, contributing to the survival of neutrophil precursor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and resistance to degradation over time. The glycosylation of this compound contributes to its stability, preventing denaturation and polymerization . Long-term studies have demonstrated that this compound maintains its efficacy in stimulating neutrophil production and function over extended periods. The stability and activity of this compound can be influenced by storage conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively stimulates neutrophil production without significant adverse effects . At higher doses, this compound can cause bone pain and other adverse effects due to excessive neutrophil proliferation . Threshold effects have been observed, where a minimum dose is required to achieve a significant increase in neutrophil counts .

Metabolic Pathways

This compound is involved in metabolic pathways related to neutrophil production and function. It interacts with enzymes and cofactors involved in the JAK-STAT signaling pathway, leading to the activation of genes responsible for cell proliferation and survival . This compound also affects metabolic flux and metabolite levels by enhancing the production and function of neutrophils .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the G-CSFR. Upon binding to the receptor, this compound is internalized and transported to the nucleus, where it exerts its effects on gene expression . This compound’s distribution within tissues is influenced by its glycosylation, which enhances its stability and prevents degradation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and nucleus of neutrophil precursor cells. The glycosylation of this compound plays a role in its targeting to specific cellular compartments, ensuring its stability and activity . This compound’s interaction with the G-CSFR and subsequent activation of the JAK-STAT signaling pathway are crucial for its subcellular localization and function .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lenograstim involves the modification of the natural human granulocyte colony-stimulating factor (G-CSF) protein to increase its stability and biological activity. This is achieved through the addition of polyethylene glycol (PEG) chains to the protein backbone, a process known as PEGylation. The PEGylation of G-CSF results in the formation of Lenograstim, which is a long-acting form of G-CSF that is used to stimulate the production of white blood cells in patients undergoing chemotherapy or bone marrow transplantation.", "Starting Materials": [ "Human granulocyte colony-stimulating factor (G-CSF)", "Polyethylene glycol (PEG)", "Buffer solution" ], "Reaction": [ "The first step in the synthesis of Lenograstim involves the production of recombinant human G-CSF using genetic engineering techniques.", "The purified G-CSF protein is then modified through the addition of PEG chains using a chemical reaction.", "The PEGylation reaction is typically carried out in a buffer solution at a controlled pH and temperature.", "The resulting PEGylated G-CSF product is then purified and formulated into a final drug product for use in patients." ] }

CAS番号

135968-09-1

分子式

C26H23N3O3

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。